4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane is an organoboron compound characterized by a dioxaborolane core (a five-membered ring containing two oxygen atoms and one boron atom) substituted with a 3,3,3-trifluoropropyl group. This structure confers unique electronic and steric properties due to the electron-withdrawing trifluoromethyl (-CF₃) group and the bulky tetramethyl dioxaborolane ring. The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds . Its stability under ambient conditions and compatibility with diverse catalytic systems make it a valuable reagent in pharmaceutical and materials science research.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BF3O2/c1-7(2)8(3,4)15-10(14-7)6-5-9(11,12)13/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNRCUGZVKIWMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a trifluoropropylating agent. One common method involves the use of 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The boron center can be oxidized to form boronic acids or borate esters.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or aryl halides in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium perborate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Various substituted boron compounds.
Oxidation Reactions: Boronic acids or borate esters.
Coupling Reactions: Biaryl compounds or other coupled products.
Scientific Research Applications
Chemistry: In organic synthesis, 4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane is used as a reagent for introducing trifluoropropyl groups into molecules. This modification can enhance the chemical and physical properties of the target molecules, such as increasing their lipophilicity or stability.
Biology and Medicine: The compound is explored for its potential in drug discovery and development. The trifluoropropyl group can improve the pharmacokinetic properties of drug candidates, such as their metabolic stability and bioavailability.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. Its unique properties make it a valuable building block for creating compounds with desired characteristics.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane involves the interaction of the boron center with various nucleophiles or electrophiles. The boron atom, being electron-deficient, can form stable complexes with electron-rich species. This property is exploited in various catalytic and synthetic applications.
Molecular Targets and Pathways: In biological systems, the trifluoropropyl group can interact with specific enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and applications of dioxaborolane derivatives are heavily influenced by their substituents. Below is a comparative analysis with structurally related compounds:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoropropyl group in the target compound increases boron's electrophilicity, accelerating transmetallation in cross-coupling reactions compared to isopropyl or phenyl analogues .
- Steric Effects: Tetramethyl substitution on the dioxaborolane ring provides steric protection, enhancing stability but slightly reducing reactivity with bulky substrates .
- Biological Relevance: Fluorinated derivatives (e.g., trifluoropropyl, difluoromethyl-thiophene) exhibit improved metabolic stability and membrane permeability, making them attractive for drug discovery .
Reactivity in Cross-Coupling Reactions
- Target Compound: Demonstrates high efficiency in coupling with aryl chlorides and heteroaryl triflates due to its strong electron-withdrawing -CF₃ group, which polarizes the boron-carbon bond .
- Comparison with Phenylboronic Acid: Unlike phenylboronic acid, the dioxaborolane ring prevents protodeboronation, enabling reactions under milder conditions .
- Comparison with Pinacolborane: The tetramethyl dioxaborolane framework offers superior shelf life and moisture resistance compared to pinacolborane, which requires anhydrous handling .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) | Stability in Air |
|---|---|---|---|---|
| Target Compound | ~260.1 | 2.8 | 45–50 | Stable |
| 2-Isopropyl Analogue | 198.1 | 3.2 | 30–35 | Moderate |
| 2-Phenyl Analogue | 216.1 | 3.5 | 60–65 | Stable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
